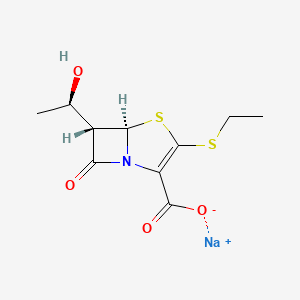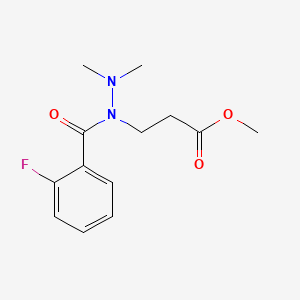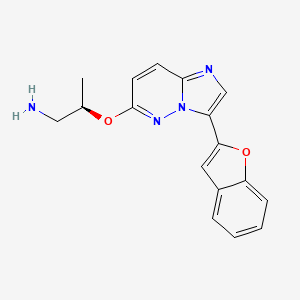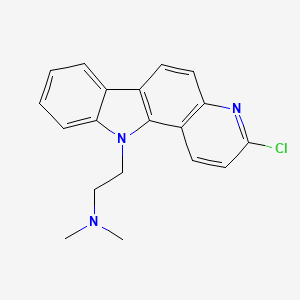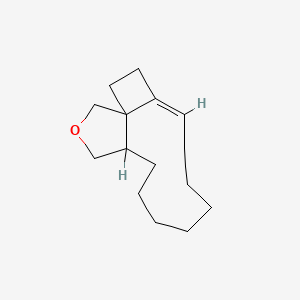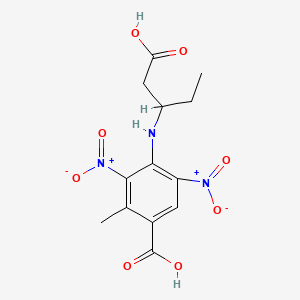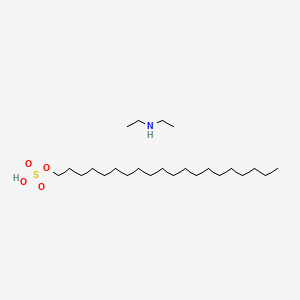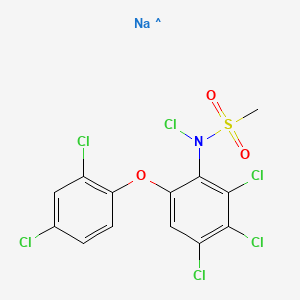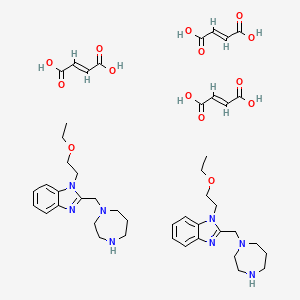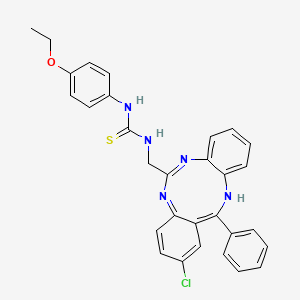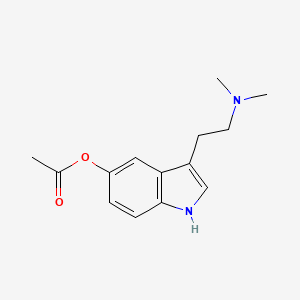
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H17N3O·HCl and a molecular weight of 339.8187 g/mol This compound is known for its complex structure, which includes a pyrido[3,2-a]carbazole core and a morpholine moiety
Preparation Methods
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride typically involves multiple steps, starting with the formation of the pyrido[3,2-a]carbazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-, monohydrochloride can be compared with other similar compounds, such as:
11H-Pyrido(3,2-a)carbazole: Lacks the morpholine group, which may affect its chemical properties and biological activities.
3-(4-Morpholinyl)-11H-pyrido(3,2-a)carbazole: Similar structure but may differ in terms of solubility and reactivity.
11H-Pyrido(3,2-a)carbazole derivatives: Various derivatives with different substituents can have unique properties and applications.
This compound’s uniqueness lies in its specific structure, which combines the pyrido[3,2-a]carbazole core with a morpholine moiety, offering distinct chemical and biological properties.
Properties
CAS No. |
127040-45-3 |
|---|---|
Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-(11H-pyrido[3,2-a]carbazol-3-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C19H17N3O.ClH/c1-2-4-16-13(3-1)14-5-7-17-15(19(14)21-16)6-8-18(20-17)22-9-11-23-12-10-22;/h1-8,21H,9-12H2;1H |
InChI Key |
DDEDWOWGTLBILV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



